Methyl 2-formylisonicotinate

Catalog No.
S1543747
CAS No.
125104-34-9
M.F
C8H7NO3
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-formylisonicotinate

CAS Number

125104-34-9

Product Name

Methyl 2-formylisonicotinate

IUPAC Name

methyl 2-formylpyridine-4-carboxylate

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-9-7(4-6)5-10/h2-5H,1H3

InChI Key

FLXVRBSKKVMMQQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=NC=C1)C=O

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C=O

Methyl 2-formylisonicotinate is an organic compound with the molecular formula C8H7NO3C_8H_7NO_3 and a molecular weight of 165.15 g/mol. This compound is classified under the category of isonicotinic acid derivatives, featuring a pyridine ring substituted with both a formyl group and a methyl ester. Its structure includes a methyl group attached to the nitrogen of the isonicotinic acid, which contributes to its unique chemical properties and biological activities. Methyl 2-formylisonicotinate is identified by its CAS number 125104-34-9 and has been studied for its potential applications in medicinal chemistry and organic synthesis .

Typical of aldehydes and esters, such as:

  • Nucleophilic Addition: The aldehyde functional group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming imines or more complex structures.
  • Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that methyl 2-formylisonicotinate exhibits notable biological activities, particularly in the realm of pharmacology. It has been investigated for:

  • Antimicrobial Properties: Some studies suggest that derivatives of isonicotinic acids possess antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects: Compounds related to methyl 2-formylisonicotinate may exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Potential Anticancer Activity: Preliminary studies indicate that it may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms of action .

Methyl 2-formylisonicotinate can be synthesized through several methods:

  • Condensation Reactions: One common approach involves the condensation of methyl isonicotinate with an appropriate aldehyde under acidic conditions.
  • Formylation of Isonicotinic Acid Derivatives: Another method includes the formylation of isonicotinic acid derivatives using formic acid or other formylating agents.
  • Reflux Conditions: Typically, these reactions are carried out under reflux to ensure complete reaction and higher yields .

The applications of methyl 2-formylisonicotinate are diverse:

  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor for developing new drugs targeting infections or inflammation.
  • Organic Synthesis: It acts as an important intermediate in the synthesis of more complex organic molecules, including potential agrochemicals and materials science applications.
  • Research Tool: Its unique structure makes it suitable for studies in medicinal chemistry and drug design .

Interaction studies involving methyl 2-formylisonicotinate typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:

  • Enzyme Inhibition Studies: Investigating whether it inhibits specific enzymes involved in disease pathways.
  • Binding Studies: Assessing its interaction with receptors to understand its pharmacodynamics better.

Such studies are crucial for determining its viability as a therapeutic agent .

Methyl 2-formylisonicotinate shares structural similarities with several other compounds in the isonicotinic acid family. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Index
Methyl 6-formyl-2-pyridinecarboxylate69950-65-80.74
Methyl 2,6-dimethylisonicotinate142896-15-90.94
Methyl 2-(hydroxymethyl)isonicotinate58481-17-70.94
Ethyl 2-formylisonicotinate21908-08-70.79
Dimethyl pyridine-2,4-dicarboxylate25658-36-00.89

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique aspect of methyl 2-formylisonicotinate lies in its specific substitution pattern on the pyridine ring, which may influence its biological activity and reactivity compared to these analogs .

XLogP3

0.5

Wikipedia

Methyl 2-formylpyridine-4-carboxylate

Dates

Last modified: 08-15-2023

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